Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate is a complex organic compound with a unique structure that includes a nitroimidazole ring fused with a thiazole ring, and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate typically involves multiple steps, starting with the preparation of the nitroimidazole and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenecarboxylates.
Scientific Research Applications
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate involves its interaction with biological molecules. The nitroimidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain bacteria and parasites.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar in structure and function to metronidazole.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate is unique due to the presence of the thiazole ring, which can impart additional biological activity and chemical reactivity compared to other nitroimidazole compounds.
Properties
IUPAC Name |
methyl 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-20-12(17)8-4-2-3-5-9(8)22-10-11(16(18)19)15-6-7-21-13(15)14-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZERRKOMUEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.